molecular formula C13H19NO2 B2972167 1-(4-Benzylmorpholin-2-yl)ethanol CAS No. 1935427-14-7

1-(4-Benzylmorpholin-2-yl)ethanol

Cat. No.: B2972167
CAS No.: 1935427-14-7
M. Wt: 221.3
InChI Key: RDPBSGJIEIFTMG-UHFFFAOYSA-N
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Description

1-(4-Benzylmorpholin-2-yl)ethanol is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol It is a derivative of morpholine, featuring a benzyl group attached to the nitrogen atom and an ethanol group at the 2-position of the morpholine ring

Preparation Methods

The synthesis of 1-(4-Benzylmorpholin-2-yl)ethanol typically involves the benzylation of morpholine or its derivatives. One common method includes the reaction of morpholine with benzyl chloride to form an intermediate, which is then reduced to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Benzylmorpholin-2-yl)ethanol can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-Benzylmorpholin-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It finds applications in the production of dyes, rubber additives, and surfactants.

Mechanism of Action

The mechanism of action of 1-(4-Benzylmorpholin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can participate in hydrogen bonding, while the benzyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(4-Benzylmorpholin-2-yl)ethanol can be compared with other morpholine derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(4-benzylmorpholin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11(15)13-10-14(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPBSGJIEIFTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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